molecular formula C15H12ClF3N2O2S2 B4548316 methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate

methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No.: B4548316
M. Wt: 408.8 g/mol
InChI Key: ORSRFXXAFWCGHT-UHFFFAOYSA-N
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Description

Methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H12ClF3N2O2S2 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.9980822 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related thiophene derivatives, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provides insights into their composition, showing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, highlighting the significance of molecular architecture in determining chemical properties and reactivity (Vasu et al., 2004).

Thermochemistry and Polymorphism

Research on 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which shares similarities with the compound , has crystallized as six polymorphs. These polymorphs differ in packing and molecular conformation, demonstrating how variations in molecular structure can lead to significant differences in physical properties, such as color and thermodynamic stability (Lian Yu et al., 2000).

Molecular Structure Analysis Using Solid-state NMR

A detailed analysis of the molecular structure in polymorphic forms of thiophene derivatives was conducted using solid-state NMR (SSNMR) and electronic structure calculations. This study showcases the utility of SSNMR in understanding the molecular conformation and the influence of different degrees of freedom on the NMR spectra, providing a quantitative method to assess molecular structure in solid forms (Jay R Smith et al., 2006).

Synthesis and Cytotoxic Activity

A series of thiophene and benzothiophene derivatives were synthesized and evaluated as anti-cancer agents. This demonstrates the potential therapeutic applications of thiophene derivatives in developing new anticancer drugs. The study identified several compounds with significant anti-proliferative activity against tumor cell lines (R. Mohareb et al., 2016).

Genotoxic and Carcinogenic Potentials Assessment

Thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, were assessed for their genotoxic, mutagenic, and carcinogenic potentials using in vitro and in silico methodologies. This study highlights the importance of evaluating the safety profile of thiophene derivatives, which are widely used in pharmaceuticals and other products, ensuring their safe use in various applications (Alban Lepailleur et al., 2014).

Properties

IUPAC Name

methyl 2-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2S2/c1-7-5-9(13(22)23-2)12(25-7)21-14(24)20-11-6-8(15(17,18)19)3-4-10(11)16/h3-6H,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSRFXXAFWCGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate
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methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate
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methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate
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methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate
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methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate
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methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.